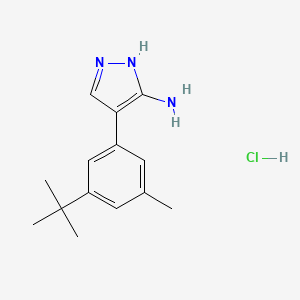
4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride, also known as 4-TBMPH, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of pyrazolone and has been used in various experiments in the areas of biochemistry, pharmacology, and physiology.
Wissenschaftliche Forschungsanwendungen
- Application : The compound “Triethyleneglycol bis (3- (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate)” is used in the identification of additives in food packaging .
- Method of Application : The details of the experimental procedures are not provided in the source .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
- Application : A compound with a similar structure, “3,2′,4′-biphenyl-tricarboxylic acid (H 3 bta)”, was used as a versatile linker for preparing a new series of nickel ( II ), zinc ( II ), and cadmium ( II) coordination polymers (CPs) and complexes .
- Method of Application : These coordination compounds were hydrothermally assembled from the metal ( II) chlorides, H 3 bta as a principal building block and N-donor ancillary ligands as crystallization mediators .
- Results or Outcomes : The structures of the compounds range from 0D dimers to 1D coordination polymers and 2D metal–organic layers. Luminescence properties were also evaluated. Besides, the catalytic behavior of the obtained products was screened in the cyanosilylation of benzaldehydes with trimethylsilyl cyanide to give cyanohydrin products under mild conditions .
- Application : The synthesis of novel compound “(E)-N- (3- (tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1- (pyridin-2-yl)methanamine 3” is reported .
- Method of Application : The compound was synthesized in 81% yield by a condensation reaction between “3- (tert-butyl)-1-methyl-1H-pyrazol-5-amine 1” and “2-pyridinecarboxaldehyde 2” in methanol using magnesium sulfate as a drying agent .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
Scientific Field: Food Packaging
Scientific Field: Inorganic Chemistry
Scientific Field: Organic Chemistry
- Application : The compound “Triethyleneglycol bis (3- (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate)” is used in the identification of additives in food packaging .
- Method of Application : The details of the experimental procedures are not provided in the source .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
- Application : A compound with a similar structure, “3,2′,4′-biphenyl-tricarboxylic acid (H 3 bta)”, was used as a versatile linker for preparing a new series of nickel ( II ), zinc ( II ), and cadmium ( II) coordination polymers (CPs) and complexes .
- Method of Application : These coordination compounds were hydrothermally assembled from the metal ( II) chlorides, H 3 bta as a principal building block and N-donor ancillary ligands as crystallization mediators .
- Results or Outcomes : The structures of the compounds range from 0D dimers to 1D coordination polymers and 2D metal–organic layers. Luminescence properties were also evaluated. Besides, the catalytic behavior of the obtained products was screened in the cyanosilylation of benzaldehydes with trimethylsilyl cyanide to give cyanohydrin products under mild conditions .
- Application : The synthesis of novel compound “(E)-N- (3- (tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1- (pyridin-2-yl)methanamine 3” is reported .
- Method of Application : The compound was synthesized in 81% yield by a condensation reaction between “3- (tert-butyl)-1-methyl-1H-pyrazol-5-amine 1” and “2-pyridinecarboxaldehyde 2” in methanol using magnesium sulfate as a drying agent .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
Scientific Field: Food Packaging
Scientific Field: Inorganic Chemistry
Scientific Field: Organic Chemistry
- Application : The compound “Triethyleneglycol bis (3- (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate)” is used in the identification of additives in food packaging .
- Method of Application : The details of the experimental procedures are not provided in the source .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
- Application : A compound with a similar structure, “3,2′,4′-biphenyl-tricarboxylic acid (H 3 bta)”, was used as a versatile linker for preparing a new series of nickel ( II ), zinc ( II ), and cadmium ( II) coordination polymers (CPs) and complexes .
- Method of Application : These coordination compounds were hydrothermally assembled from the metal ( II) chlorides, H 3 bta as a principal building block and N-donor ancillary ligands as crystallization mediators .
- Results or Outcomes : The structures of the compounds range from 0D dimers to 1D coordination polymers and 2D metal–organic layers. Luminescence properties were also evaluated. Besides, the catalytic behavior of the obtained products was screened in the cyanosilylation of benzaldehydes with trimethylsilyl cyanide to give cyanohydrin products under mild conditions .
- Application : The synthesis of novel compound “(E)-N- (3- (tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1- (pyridin-2-yl)methanamine 3” is reported .
- Method of Application : The compound was synthesized in 81% yield by a condensation reaction between “3- (tert-butyl)-1-methyl-1H-pyrazol-5-amine 1” and “2-pyridinecarboxaldehyde 2” in methanol using magnesium sulfate as a drying agent .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
Scientific Field: Food Packaging
Scientific Field: Inorganic Chemistry
Scientific Field: Organic Chemistry
Eigenschaften
IUPAC Name |
4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-9-5-10(12-8-16-17-13(12)15)7-11(6-9)14(2,3)4;/h5-8H,1-4H3,(H3,15,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLPMJJFLNIFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C2=C(NN=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)
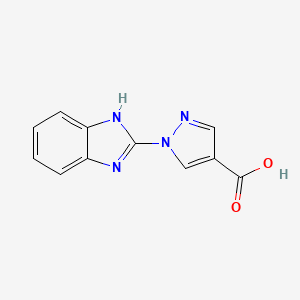
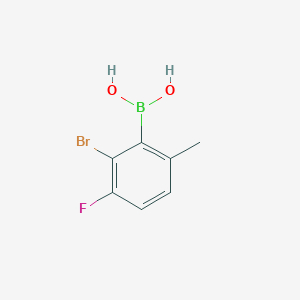
![8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1387589.png)
![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)
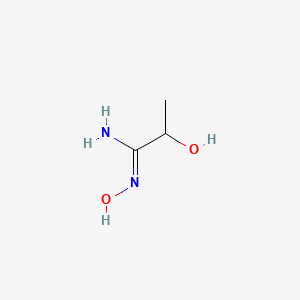
![Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid](/img/structure/B1387594.png)
![4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1387595.png)
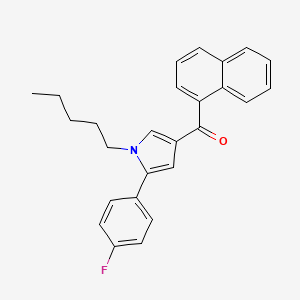
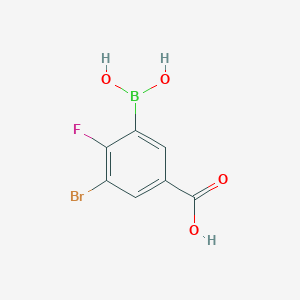
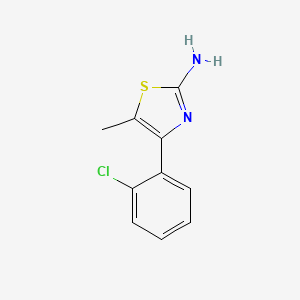
![N-Cbz-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1387603.png)
![tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate](/img/structure/B1387604.png)
![4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1387605.png)